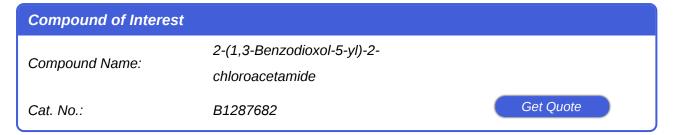




# 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide chemical properties and synthesis.

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An In-depth Technical Guide to 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

This technical guide provides a comprehensive overview of the chemical properties and a plausible synthetic route for **2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

### **Chemical Properties**

**2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide** is a derivative of benzodioxole, a structural motif found in various biologically active compounds.[1][2][3][4][5] While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.

Table 1: Chemical and Physical Properties of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide



Property	Value	Source
IUPAC Name	2-(1,3-benzodioxol-5-yl)-2- chloroacetamide	-
CAS Number	873380-46-2	[6][7]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> CINO <sub>3</sub>	[7]
Molecular Weight	213.62 g/mol	[6]
Appearance	Not available	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
<sup>1</sup> H NMR Data	Not available	-
<sup>13</sup> C NMR Data	Not available	-
IR Spectral Data	Not available	-
Mass Spectrometry	Not available	-

Synonyms: 2-Chloro-2-[3,4-(methylenedioxy)phenyl]acetamide; 2-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide; 5-(2-amino-1-chloro-2-oxoethyl)-1,3-benzodioxole.[6]

## **Plausible Synthesis**

A direct, experimentally verified synthesis for **2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide** is not readily available in the literature. However, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles and synthetic methods for analogous compounds.[8][9] The proposed pathway commences with the readily available starting material, 3,4-(methylenedioxy)benzaldehyde (piperonal).

The proposed synthesis involves three key transformations:

 Cyanohydrin Formation: Conversion of piperonal to the corresponding mandelonitrile derivative.



- Amidation: Hydrolysis of the nitrile to an amide, forming 2-(1,3-benzodioxol-5-yl)-2hydroxyacetamide.[10]
- Chlorination: Substitution of the hydroxyl group with a chlorine atom to yield the final product.

Below is a detailed, hypothetical experimental protocol for this proposed synthesis.

#### **Experimental Protocol**

Step 1: Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-hydroxyacetonitrile

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 15.0 g (0.1 mol) of 3,4-(methylenedioxy)benzaldehyde in 100 mL of ethanol.
- In a separate beaker, prepare a solution of 5.4 g (0.11 mol) of sodium cyanide in 20 mL of water.
- Slowly add the sodium cyanide solution to the stirred solution of the aldehyde at 0-5 °C.
- Following the addition of the cyanide solution, add 10 mL of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
- Pour the reaction mixture into 300 mL of ice-water and extract with diethyl ether (3 x 100 mL).
- Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-hydroxyacetamide

- To the crude 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetonitrile from the previous step, add 100 mL of concentrated hydrochloric acid.
- Stir the mixture vigorously at room temperature for 24 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography.



- Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
- The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetamide.

#### Step 3: Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

- In a 100 mL three-necked flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 10.0 g (0.051 mol) of 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetamide in 50 mL of anhydrous dichloromethane.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add 7.3 mL (0.1 mol) of thionyl chloride dropwise to the stirred suspension.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
- Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
- Combine the organic layers, wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude **2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide**.
- The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

## **Synthetic Workflow**

The logical flow of the proposed synthesis is depicted in the following diagram.





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